- Methods and compositions for targeted protein degradation, World Intellectual Property Organization, , ,
Cas no 94838-59-2 (N-Boc-4-aminophenethylamine)
N-Boc-4-aminophenethylamine Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 4-aminophenethylcarbamate
- [2-(4-AMINOPHENYL)ETHYL]CARBAMIC ACID TERT-BUTYL ESTER
- Carbamic acid,N-[2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester
- tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate
- Tert-Butyl-2-(4-Aminophenyl)Ethylcarbamate
- 4-[2-(BOC-AMINO)ETHYL]ANILINE
- [2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester
- C13H20N2O2
- tert-butyl (4-aminophenethyl)carbamate
- tert-butyl [2-(4-aminophenyl)ethyl]carbamate
- Carbamic acid, N-[2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester
- Tert-butyl 2-(4-aminophenyl)ethylcarbamate hydrochloride
- Carbamic acid, [2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester (9CI)
- N-Boc-4-aminophenethylamine
- N-tert-Butoxycarbonyl-2-(4-aminophenyl)ethylamine
- N-tert-Butoxycarbonyl-4-aminophenethylamine
- tert-Butyl (2-(4-Aminophenyl)ethyl)carbamate
- BBL103231
- tert-butyl4-aminophenethylcarbamate
- NSC669666
- t-butyl 2-(4-aminophenyl)ethylcarbamate
- NS-03200
- CS-W003234
- tert-butyl 2-(4-aminophenyl)ethylcarbamate
- Carbamic acid, [2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester (9CI); N-tert-Butoxycarbonyl-2-(4-aminophenyl)ethylamine; N-tert-Butoxycarbonyl-4-aminophenethylamine; [2-(4-Aminophenyl)ethyl]carbamic acid tert-butyl ester; tert-Butyl (2-(4-Aminophenyl)ethyl)carbamate; tert-Butyl 4-aminophenethylcarbamate
- [2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester, AldrichCPR
- 2-(4-Aminophenyl)ethyl carbamic acid tert-butyl ester
- 2-(4-Aminophenyl)ethylcarbamic acid 1,1-dimethylethyl ester
- AB22067
- DS-018492
- 94838-59-2
- [2-(4-Amino-phenyl)-ethyl]carbamicacid tert-butyl ester
- AC-29368
- DB-058194
- SCHEMBL448114
- AKOS010469462
- N-tertbutoxycarbonyl-2-(4-aminophenyl)ethylamine
- n-[2-(4-aminophenyl)ethyl](tert-butoxy)carboxamide
- NCI60_024327
- [2-(4-amino-phenyl)-ethyl]-carbamicacid tert-butyl ester
- [(4-Aminophenyl)ethyl]carbamic acid tert-butyl ester
- STL557041
- CHEMBL2008649
- DTXSID20327605
- SY021926
- EN300-1228926
- 4-(2-(t-butoxycarbonyl)aminoethyl) aniline
- tert-butyl[2-(4-aminophenyl)ethyl]carbamate
- MFCD05663961
- HOPALBZGTWDOTL-UHFFFAOYSA-N
- 4-(N-Boc-2-aminoethyl)aniline
-
- MDL: MFCD05663961
- Inchi: 1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9,14H2,1-3H3,(H,15,16)
- InChI Key: HOPALBZGTWDOTL-UHFFFAOYSA-N
- SMILES: O=C(NCCC1C=CC(N)=CC=1)OC(C)(C)C
Computed Properties
- Exact Mass: 236.15200
- Monoisotopic Mass: 236.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 64.4
Experimental Properties
- Density: 1.077±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.57 g/l) (25 º C),
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 64.35000
- LogP: 3.30810
N-Boc-4-aminophenethylamine Security Information
- Hazardous Material transportation number:2811
- HazardClass:6.1
- PackingGroup:Ⅲ
N-Boc-4-aminophenethylamine Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Boc-4-aminophenethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188559-1g |
N-Boc-4-aminophenethylamine |
94838-59-2 | 98% | 1g |
¥128.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188559-250mg |
N-Boc-4-aminophenethylamine |
94838-59-2 | 98% | 250mg |
¥49.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188559-25g |
N-Boc-4-aminophenethylamine |
94838-59-2 | 98% | 25g |
¥1141.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188559-5g |
N-Boc-4-aminophenethylamine |
94838-59-2 | 98% | 5g |
¥273.90 | 2023-09-04 | |
| Chemenu | CM118443-10g |
4-[2-(Boc-amino)ethyl]aniline |
94838-59-2 | 95+% | 10g |
$284 | 2021-06-17 | |
| Alichem | A019145691-5g |
tert-Butyl 4-aminophenethylcarbamate |
94838-59-2 | 97% | 5g |
$256.00 | 2023-08-31 | |
| Alichem | A019145691-25g |
tert-Butyl 4-aminophenethylcarbamate |
94838-59-2 | 97% | 25g |
$761.31 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B845398-5g |
tert-Butyl 4-aminophenethylcarbamate |
94838-59-2 | 98% | 5g |
¥698.00 | 2022-09-02 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0111-1g |
[2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester |
94838-59-2 | 97% | 1g |
237.45CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0111-5g |
[2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester |
94838-59-2 | 97% | 5g |
576.67CNY | 2021-05-08 |
N-Boc-4-aminophenethylamine Production Method
Production Method 1
Production Method 2
- Pesticidal compositions and methods, World Intellectual Property Organization, , ,
Production Method 3
- Preparation of nitroarginine derivatives as selective neuronal nitric oxide synthase inhibitors, United States, , ,
Production Method 4
- Preparation of peptidomimetic compounds as selective neuronal nitric oxide synthase inhibitors, World Intellectual Property Organization, , ,
Production Method 5
- Preparation of novel multi-binding phenolic compounds as β2-adrenergic receptor agonists, United States, , ,
Production Method 6
- Preparation of sulfonylaminomethyl five-membered heterocyclic carboxamide derivatives as bradykinin B1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of inflammatory-related disorders, World Intellectual Property Organization, , ,
Production Method 7
- Optical Control of TRPV1 Channels, Angewandte Chemie, 2013, 52(37), 9845-9848
Production Method 8
- Interleukin 8 receptor antagonist benzamide compounds, their preparation, and their therapeutic use, World Intellectual Property Organization, , ,
Production Method 9
- Thiamine hydrochloride as a recyclable organocatalyst for the efficient and chemoselective N-tert-butyloxycarbonylation of amines, Synthetic Communications, 2021, 51(24), 3791-3804
Production Method 10
1.2 1 h, rt
1.3 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ; 1 h, 50 °C
- Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203
Production Method 11
- Controlling epithelial sodium channels with light using photoswitchable amilorides, Nature Chemistry, 2014, 6(8), 712-719
Production Method 12
- Preparation of imidazolylphenylethylaminocarbonylbenzenesulfonamides and related compounds as antiinflammatory and analgesic agents., World Intellectual Property Organization, , ,
Production Method 13
- NBS and Br3CCOCBr3 as highly efficient catalysts for the chemoselective N-tert-butyloxycarbonylation of amines, Tetrahedron Letters, 2016, 57(43), 4807-4811
Production Method 14
- Natural lignin nanoparticles: a promising nano-crosslinker for constructing fluorescent photoswitchable supramolecular hydrogels, Polymer Chemistry, 2020, 11(11), 1871-1876
Production Method 15
- Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor, Journal of Medicinal Chemistry, 2012, 55(11), 5627-5631
Production Method 16
- Preparation of novel multibinding phenolic compounds as β2-adrenergic receptor agonists, World Intellectual Property Organization, , ,
Production Method 17
- Novel bis-amide containing compounds exhibiting antifungal activity and their method of use and preparation, World Intellectual Property Organization, , ,
Production Method 18
- 4-Aminopiperidine ureas as potent selective agonists of the human β3-Adrenergic receptor, Bioorganic & Medicinal Chemistry Letters, 2001, 11(24), 3123-3127
N-Boc-4-aminophenethylamine Raw materials
- Di-tert-butyl dicarbonate
- 2-(4-Nitrophenyl)ethanamine
- Aminophenethylamine
- Carbamic acid, [2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester
N-Boc-4-aminophenethylamine Preparation Products
N-Boc-4-aminophenethylamine Suppliers
N-Boc-4-aminophenethylamine Related Literature
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on N-Boc-4-aminophenethylamine
Professional Introduction to N-Boc-4-aminophenethylamine (CAS No. 94838-59-2)
N-Boc-4-aminophenethylamine, with the chemical name N-Boc-4-aminophenethylamine, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number CAS No. 94838-59-2, has garnered attention due to its versatile applications in the synthesis of bioactive molecules and potential therapeutic agents. The Boc (tert-butoxycarbonyl) protecting group in its molecular structure plays a crucial role in facilitating controlled reactions and enhancing stability during synthetic processes.
The molecular structure of N-Boc-4-aminophenethylamine consists of a phenethylamine core substituted with a Boc group at the nitrogen atom. This configuration makes it an invaluable intermediate in the synthesis of various pharmacologically relevant molecules. The presence of the amine functional group at the para position relative to the phenyl ring introduces specific electronic and steric properties that can influence its reactivity and interactions with biological targets.
In recent years, N-Boc-4-aminophenethylamine has been extensively studied for its role in developing novel therapeutic agents. One of the most promising areas of research involves its application in the synthesis of small-molecule drugs targeting neurological disorders. The compound's ability to modulate neurotransmitter activity has made it a focal point in investigations aimed at treating conditions such as depression, anxiety, and neurodegenerative diseases. Researchers have leveraged its structural features to design derivatives with enhanced binding affinity and selectivity for specific receptors.
Moreover, the Boc protecting group provides a critical handle for synthetic chemists, allowing for precise control over reaction pathways. This protective strategy is particularly useful in multi-step syntheses where selective deprotection is essential. The stability imparted by the Boc group ensures that other reactive sites in the molecule remain intact until the appropriate stage of synthesis is reached. This feature has been instrumental in streamlining synthetic routes and improving yields in the production of complex pharmaceutical intermediates.
Recent advancements in computational chemistry have further highlighted the potential of N-Boc-4-aminophenethylamine as a building block for drug discovery. Molecular modeling studies have demonstrated its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. These studies have provided valuable insights into optimizing its structure for improved pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability.
The compound's significance extends beyond academic research; it also holds promise for industrial applications in pharmaceutical manufacturing. Its role as a key intermediate has been recognized by several chemical companies that specialize in custom synthesis and contract research services. These companies utilize N-Boc-4-aminophenethylamine to develop novel drug candidates for preclinical and clinical evaluation. The demand for high-quality intermediates like this underscores its importance in advancing drug development pipelines.
In conclusion, N-Boc-4-aminophenethylamine (CAS No. 94838-59-2) represents a cornerstone in modern pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an indispensable tool for researchers striving to develop innovative therapeutic solutions. As scientific understanding continues to evolve, this compound will undoubtedly remain at the forefront of medicinal chemistry research, driving progress towards new treatments for a wide range of diseases.
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